

Unveiling the Molecular Architecture and Pharmacological Profile of CYB210010: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CYB210010	
Cat. No.:	B15614101	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYB210010, also known as 2C-T-TFM and 2,5-dimethoxy-4-

(trifluoromethylsulfanyl)phenethylamine, is a novel psychedelic compound belonging to the phenethylamine class.[1][2][3] Developed by Cybin Inc., this molecule has garnered significant interest for its potent and selective agonist activity at the serotonin 5-HT2A receptor, a key target for psychedelic-assisted therapies.[4][5] This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and preclinical evaluation of **CYB210010**, drawing upon published research to inform drug development professionals.

Chemical Structure and Identification

CYB210010 is a structurally distinct phenethylamine derivative. The core structure is characterized by a phenyl ring substituted with two methoxy groups at positions 2 and 5, and a trifluoromethylsulfanyl group at position 4. An ethylamine chain is attached at the 1-position of the phenyl ring.



Identifier	Value
IUPAC Name	2-[2,5-dimethoxy-4- (trifluoromethylsulfanyl)phenyl]ethanamine[1]
Other Names	2C-T-TFM, 2C-T-36[1][2][3]
CAS Number	2762567-99-5[1]
Chemical Formula	C11H14F3NO2S[1]
Molar Mass	281.29 g·mol-1[1]
SMILES	COC1=CC(=C(C=C1CCN)OC)SC(F)(F)F[1]
InChI Key	VOGDBAZLGHXJBS-UHFFFAOYSA-N[1]

Pharmacological Profile: A Potent Serotonin 5-HT2A Receptor Agonist

CYB210010 is a potent and selective agonist for the serotonin 5-HT2A and 5-HT2C receptors, with modest selectivity over the 5-HT2B receptor.[1] Its high affinity and functional activity at the 5-HT2A receptor are believed to mediate its psychedelic-like effects.[4]

In Vitro Receptor Binding and Functional Activity

Preclinical studies have quantified the binding affinity (Ki) and functional potency (EC50) of **CYB210010** at various serotonin receptor subtypes. These data highlight its high potency at the 5-HT2A receptor.

Receptor Subtype	Binding Affinity (Ki, nM)	Functional Potency (EC50, nM)
5-HT2A	0.35[1]	4.1[1][4]
5-HT2C	Not Reported	7.3[1][4]
5-HT2B	Not Reported	88[1]

In Vivo Preclinical Evidence: The Head-Twitch Response



The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is used to predict psychedelic potential in humans.[6][7] **CYB210010** induces a robust and long-lasting head-twitch response in mice, confirming its potent 5-HT2A agonist activity in a living system.[7]

Experimental Protocols

The following sections detail the methodologies employed in the preclinical characterization of **CYB210010**, as described in the primary scientific literature.

Synthesis of CYB210010

The synthesis of **CYB210010** is a multi-step process that involves the formation of the core phenethylamine structure followed by the introduction of the trifluoromethylsulfanyl group. While the specific, step-by-step synthesis protocol is proprietary, the general approach is outlined in the publication "Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of **CYB210010**: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist" in the Journal of Medicinal Chemistry.[8]

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of **CYB210010** for serotonin receptors.

Methodology:

- Membrane Preparation: Membranes from cells expressing the target human serotonin receptors are prepared.
- Competitive Binding: A fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A) is incubated with the receptor-containing membranes in the presence of varying concentrations of CYB210010.
- Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.



- Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
- Data Analysis: The concentration of CYB210010 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays (e.g., Calcium Flux or IP1 Accumulation)

Objective: To determine the functional potency (EC50) of CYB210010 as a receptor agonist.

Methodology:

- Cell Culture: Cells stably expressing the target human serotonin receptor are cultured.
- Compound Application: The cells are treated with varying concentrations of CYB210010.
- Signal Transduction Measurement: The activation of the receptor leads to a downstream signaling cascade. This can be measured by quantifying changes in intracellular calcium levels (using a fluorescent calcium indicator) or the accumulation of second messengers like inositol monophosphate (IP1) using commercially available kits.
- Data Analysis: A concentration-response curve is generated, and the EC50 value, which is the concentration of **CYB210010** that produces 50% of the maximal response, is calculated.

In Vivo Head-Twitch Response (HTR) in Mice

Objective: To assess the in vivo 5-HT2A receptor agonist activity of **CYB210010**.

Methodology:

- Animals: Male C57BL/6J mice are commonly used for this assay.[7]
- Acclimation: Animals are acclimated to the testing environment before the experiment.
- Drug Administration: CYB210010 is administered to the mice, typically via subcutaneous or oral routes, at various doses. A vehicle control group is also included.



- Observation Period: Immediately following administration, the mice are placed in an observation chamber, and the number of head twitches is counted for a defined period (e.g., 30-60 minutes).
- Data Analysis: The number of head twitches is recorded for each animal, and dose-response curves are generated to determine the potency and efficacy of CYB210010 in inducing this behavior.

Visualizations Signaling Pathway of 5-HT2A Receptor Activation

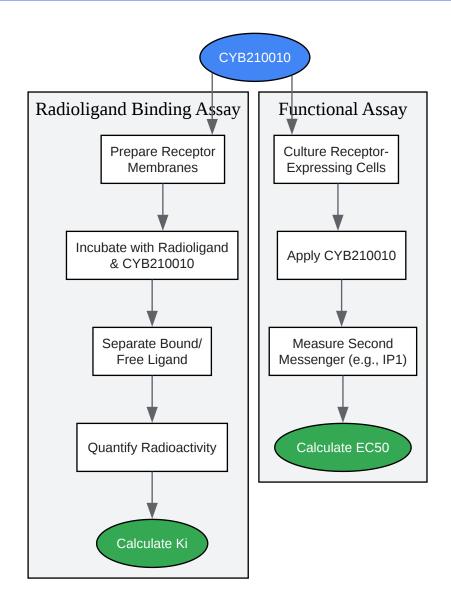


Click to download full resolution via product page

Caption: 5-HT2A Receptor Signaling Cascade.

Experimental Workflow for In Vitro Characterization



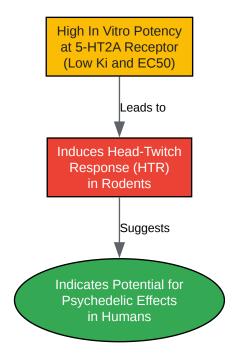


Click to download full resolution via product page

Caption: In Vitro Characterization Workflow.

Logical Relationship for Preclinical Psychedelic Potential Assessment





Click to download full resolution via product page

Caption: Preclinical Psychedelic Potential Assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Head-twitch response Wikipedia [en.wikipedia.org]
- 2. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]



- 7. cybin.com [cybin.com]
- 8. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Molecular Architecture and Pharmacological Profile of CYB210010: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614101#what-is-the-chemical-structure-of-cyb210010]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com